2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid is a complex organic compound characterized by its unique structure and potential applications in scientific research. This compound is identified by its Chemical Abstracts Service registry number 25803-21-8 and has a molecular formula of with a molecular weight of approximately 341.33 g/mol .
This compound belongs to the class of indole derivatives, which are known for their diverse biological activities. The presence of fluorobenzoyl and methoxy groups in its structure suggests potential applications in medicinal chemistry.
The synthesis of 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid typically involves multi-step organic reactions, including:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and yields are essential for replicating the synthesis but are not provided in the available literature.
The molecular structure of 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid features a complex arrangement with several functional groups:
The canonical SMILES representation of this compound is CC1=C(C2=C(N1CC(=O)O)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)F, which provides insight into its connectivity and spatial arrangement .
The compound's structural data, including bond lengths and angles, can be determined using techniques such as X-ray crystallography or NMR spectroscopy, although specific data are not detailed in the available sources.
The chemical reactivity of 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid can involve various types of reactions:
Technical details regarding specific reaction conditions, catalysts, or solvents would be necessary for a comprehensive understanding but are not extensively covered in the current literature.
The mechanism of action for compounds like 2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid often involves interaction with biological targets such as enzymes or receptors. This compound may exhibit pharmacological effects through:
Data on specific interactions or biological assays would provide further insights into its mechanism but are not readily available.
Key physical properties include:
Chemical properties such as stability under various pH conditions, reactivity with common reagents, and thermal stability would be critical for practical applications but require experimental determination.
2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid has potential applications in:
Further studies would be necessary to explore these applications fully, including pharmacological testing and material characterization.
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: